

# Stereoisomers of 14,15-Epoxyeicosatrienoic Acid: A Technical Guide to Their Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (±)14,15-Epoxyeicosatrienoic acid

Cat. No.: B1231026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] As a member of the epoxyeicosanoid family, 14,15-EET plays a crucial role in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, cell proliferation, and signal transduction.[2][4][5] The epoxide at the 14,15-position of the eicosanoid carbon chain exists as two stereoisomers: 14(R),15(S)-EET and 14(S),15(R)-EET. These enantiomers, while structurally similar, can exhibit distinct biological activities and potencies, highlighting the stereospecificity of their interactions with cellular targets. This technical guide provides an in-depth overview of the biological activities of the stereoisomers of 14,15-EET, with a focus on their differential effects and the underlying signaling mechanisms.

## Biosynthesis and Metabolism

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[4] The stereoselectivity of these enzymes can vary, leading to the production of different ratios of the 14(R),15(S) and 14(S),15(R) enantiomers.[4] The biological activity of 14,15-EET is terminated through its conversion to the less active 14,15-

dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1][3] Inhibition of sEH has emerged as a therapeutic strategy to augment the endogenous levels and prolong the biological actions of EETs.

## Biological Activities of 14,15-EET Stereoisomers

The stereochemistry of the epoxide group at the 14,15-position significantly influences the biological activity of 14,15-EET. The following sections detail the distinct effects of the 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers in various physiological contexts.

### Cardiovascular Effects: Vasodilation

One of the most well-characterized effects of 14,15-EET is its potent vasodilatory action, contributing to the regulation of blood pressure and tissue blood flow.[1][3] Studies have shown stereospecificity in this response.

- 14(S),15(R)-EET has been reported to be more potent than 14(R),15(S)-EET in causing relaxation of bovine coronary arteries.[6][7]
- However, in canine and porcine coronary microvessels, both enantiomers of 14,15-EET were found to be equipotent vasodilators, with EC<sub>50</sub> values in the picomolar range.[8] The racemic mixture of 14,15-EET relaxes bovine coronary arterial rings with an ED<sub>50</sub> of approximately 10<sup>-6</sup> M.[6]

This vasodilation is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Table 1: Vasodilatory Potency of 14,15-EET Stereoisomers

Stereoisomer	Vessel Type	Potency (EC50/ED50)	Reference
Racemic 14,15-EET	Bovine Coronary Artery	~ 1 $\mu$ M	[6]
14(S),15(R)-EET	Bovine Coronary Artery	More potent than 14(R),15(S)-EET	[6][7]
14(R),15(S)-EET	Bovine Coronary Artery	Less potent than 14(S),15(R)-EET	[6][7]
14(S),15(R)-EET	Canine & Porcine Coronary Microvessels	pM range (equipotent with R,S)	[8]
14(R),15(S)-EET	Canine & Porcine Coronary Microvessels	pM range (equipotent with S,R)	[8]

## Anti-inflammatory Activity

Epoxyeicosatrienoic acids are generally considered to have anti-inflammatory properties. However, the specific roles of the 14,15-EET stereoisomers are complex and can be context-dependent.

- In some studies, 14,15-EET showed negligible effect on inhibiting TNF- $\alpha$ -induced vascular cell adhesion molecule-1 (VCAM-1) expression, whereas other regioisomers like 11,12-EET were potent inhibitors.[4]
- Conversely, other research indicates that 14,15-EET can reduce inflammation in TNF- $\alpha$ -treated human bronchi.[4] It has also been shown to play a role in ameliorating delayed wound healing in ischemic wounds, a process heavily influenced by the inflammatory response.[9]
- One study found that 14,15-EET treatment enhanced the adhesion of a human monocytic cell line (U937) to endothelial cells, suggesting a potential pro-inflammatory role in certain contexts.[4]

Further research is required to delineate the precise anti-inflammatory or pro-inflammatory roles of individual 14,15-EET stereoisomers and to quantify their potency (e.g., IC50 values) in various inflammatory assays.

## Role in Cancer

Recent evidence has implicated 14,15-EET in the regulation of cancer cell proliferation, migration, and invasion.

- 14,15-EET has been shown to promote the proliferation of various tumor cell lines in a dose- and time-dependent manner.[\[10\]](#)
- It can enhance the adhesion and invasion of breast cancer cells.[\[11\]](#)
- The pro-proliferative and pro-migratory effects of 14,15-EET are thought to be mediated through the activation of signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[\[10\]](#)[\[12\]](#)

The stereoselectivity of these effects on cancer cells is an active area of investigation.

Table 2: Pro-proliferative and Pro-invasive Effects of 14,15-EET

Cell Line	Effect	Concentration	Reference
Tca-8113, A549, Ncl-H446, HepG2	Increased proliferation	Dose-dependent	<a href="#">[10]</a>
MCF-7, MDA-MB-231	Enhanced adhesion and invasion	100 nM	<a href="#">[11]</a> <a href="#">[13]</a>

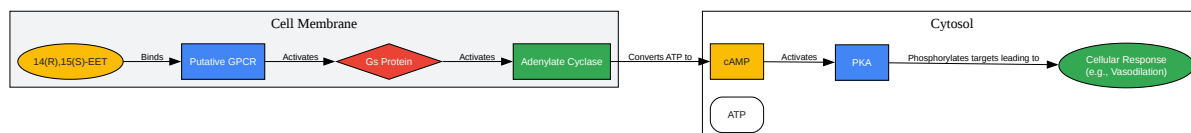
## Signaling Pathways of 14,15-EET Stereoisomers

The biological effects of 14,15-EET stereoisomers are initiated by their interaction with specific cellular receptors and the subsequent activation of downstream signaling cascades.

### G-Protein Coupled Receptor (GPCR) Signaling

There is substantial evidence suggesting that 14,15-EETs exert many of their effects through G-protein coupled receptors (GPCRs).

- Radioligand binding studies have identified specific, high-affinity binding sites for 14(R),15(S)-EET on the surface of U-937 cells and guinea pig mononuclear cells, with a dissociation constant (Kd) in the nanomolar range.[8][14]
- The binding of 14(R),15(S)-EET to its putative receptor is stereospecific, with the 14(S),15(R)-isomer being a less effective competitor.[14]
- Activation of this putative receptor by 14(R),15(S)-EET is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[14]
- While a specific high-affinity receptor for 14,15-EET has not yet been definitively identified, several prostaglandin receptors have been shown to be low-affinity receptors for 14,15-EET. [6]



[Click to download full resolution via product page](#)

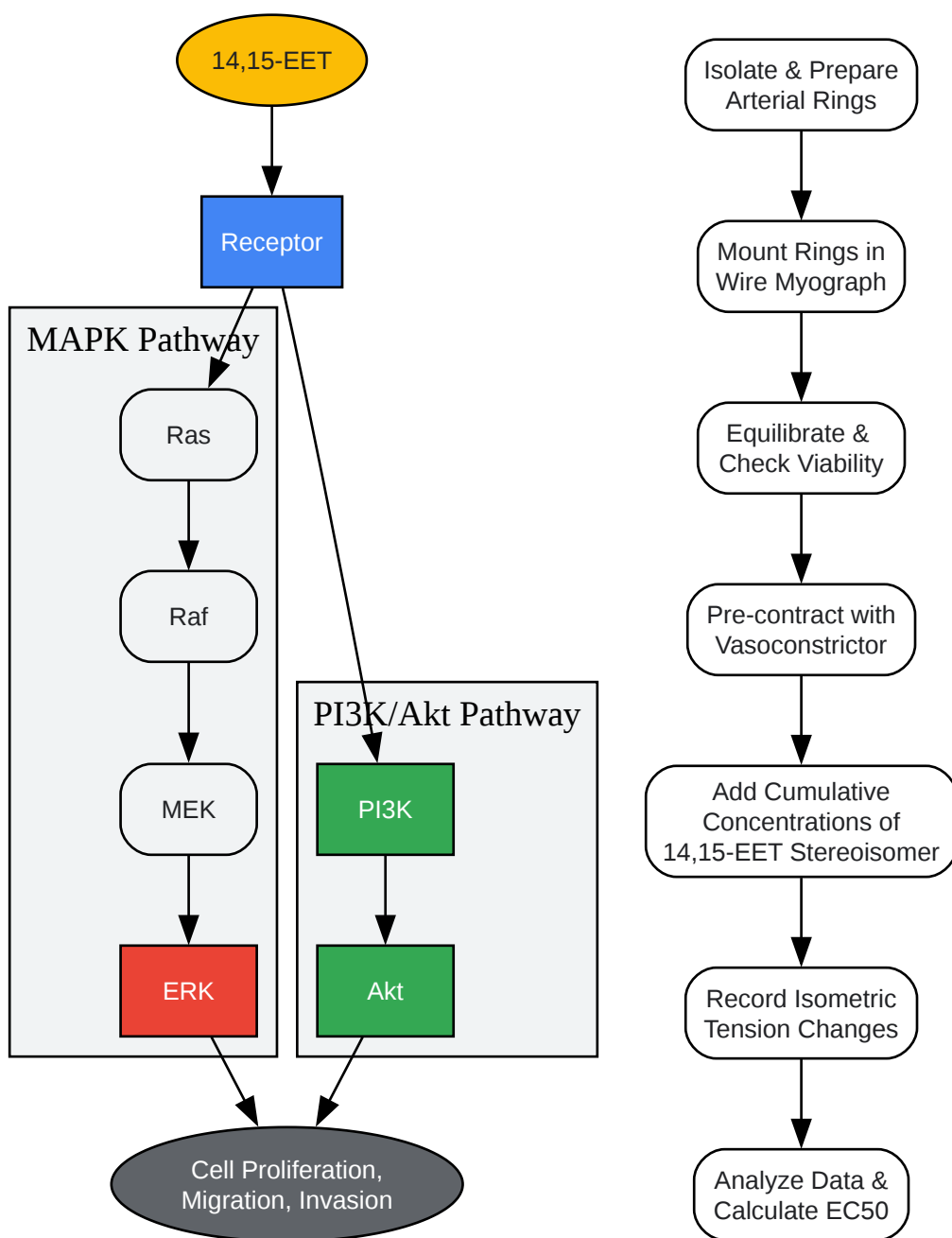
### 14(R),15(S)-EET GPCR Signaling Pathway

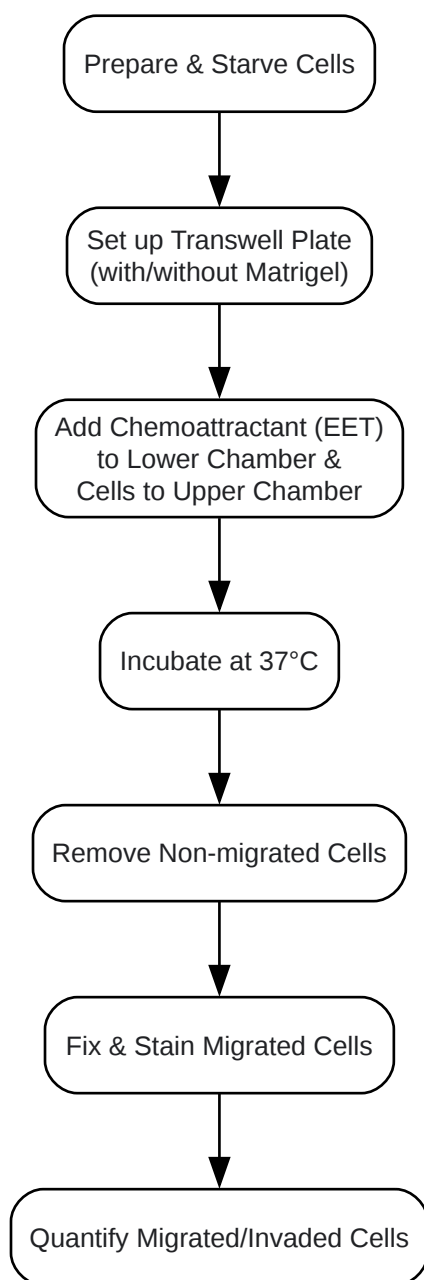
## PI3K/Akt and MAPK Signaling Pathways

In the context of cancer, 14,15-EET has been shown to activate pro-survival and pro-proliferative signaling pathways.

- Treatment of cancer cells with 14,15-EET leads to the phosphorylation and activation of Akt (a key component of the PI3K pathway) and ERK1/2 (key components of the MAPK pathway).[\[10\]](#)[\[12\]](#)
- Inhibition of these pathways attenuates the proliferative effects of 14,15-EET.[\[10\]](#)

The stereospecificity of 14,15-EET in activating these pathways in cancer cells is an area that warrants further investigation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [[moleculardevices.com](https://moleculardevices.com)]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Epoxyeicosatrienoic acid - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. 11,12 and 14,15 epoxyeicosatrienoic acid rescue deteriorated wound healing in ischemia | PLOS One [[journals.plos.org](https://journals.plos.org)]
- 9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 10. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Stereoisomers of 14,15-Epoxyeicosatrienoic Acid: A Technical Guide to Their Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231026#stereoisomers-of-14-15-epoxyeicosatrienoic-acid-and-their-biological-activity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)